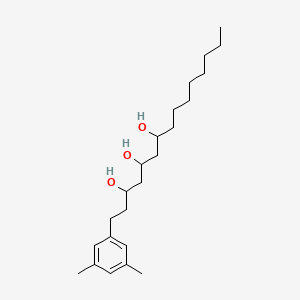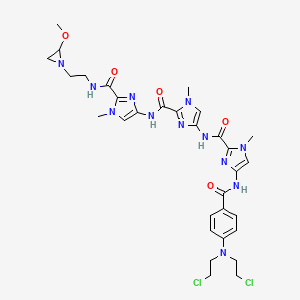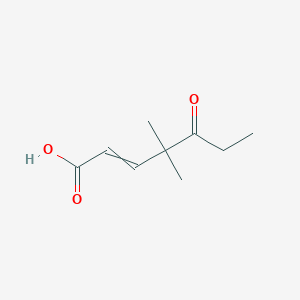
4,4-Dimethyl-5-oxohept-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl-5-oxohept-2-enoic acid is an organic compound with the molecular formula C9H14O3. It contains a carboxylic acid group, a ketone group, and a double bond, making it a versatile molecule in organic synthesis . The compound is characterized by its unique structure, which includes 11 non-hydrogen bonds, 3 multiple bonds, and 4 rotatable bonds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-5-oxohept-2-enoic acid can be achieved through various methods. One common approach involves the reaction of 4,4-dimethyl-2-pentanone with ethyl acetoacetate in the presence of a base, followed by acid hydrolysis to yield the desired product . The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or distillation to ensure high purity of the final product .
化学反応の分析
Types of Reactions
4,4-Dimethyl-5-oxohept-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of 4,4-dimethyl-5-oxoheptanoic acid.
Reduction: Formation of 4,4-dimethyl-5-hydroxyhept-2-enoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4,4-Dimethyl-5-oxohept-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 4,4-Dimethyl-5-oxohept-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. Its unique structure allows it to participate in multiple biochemical reactions, influencing cellular processes and metabolic pathways .
類似化合物との比較
Similar Compounds
4,4-Dimethyl-5-oxohexanoic acid: Similar structure but lacks the double bond present in 4,4-Dimethyl-5-oxohept-2-enoic acid.
4,4-Dimethyl-5-oxo-2-heptenoic acid: Another similar compound with slight variations in the position of functional groups.
Uniqueness
This compound is unique due to its combination of a carboxylic acid group, a ketone group, and a double bond. This combination provides it with distinct reactivity and versatility in chemical synthesis compared to its similar compounds .
特性
CAS番号 |
184917-65-5 |
|---|---|
分子式 |
C9H14O3 |
分子量 |
170.21 g/mol |
IUPAC名 |
4,4-dimethyl-5-oxohept-2-enoic acid |
InChI |
InChI=1S/C9H14O3/c1-4-7(10)9(2,3)6-5-8(11)12/h5-6H,4H2,1-3H3,(H,11,12) |
InChIキー |
IJXMLDXWEUBCJD-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C(C)(C)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


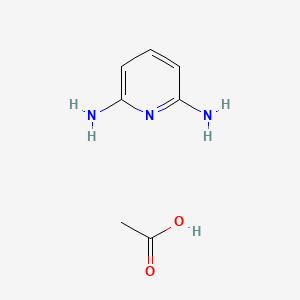

![Dimethyl [difluoro(naphthalen-1-yl)methyl]phosphonate](/img/structure/B12562143.png)
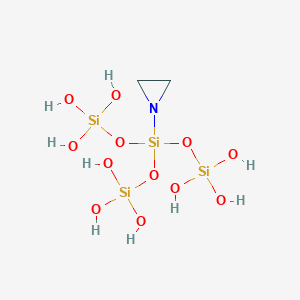


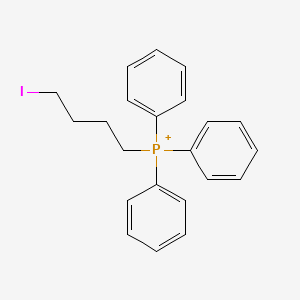
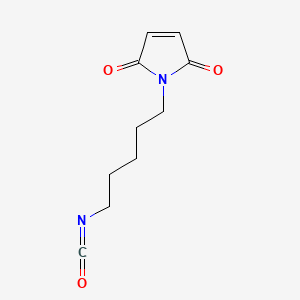
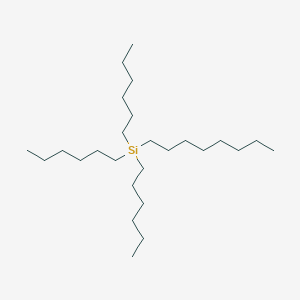
![1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride](/img/structure/B12562184.png)
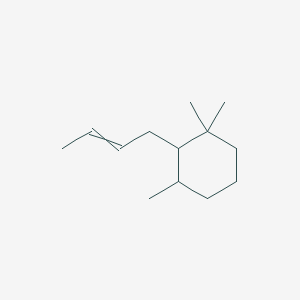
![2-(2H-1,3-Benzodioxol-5-yl)-1-[(3R)-3-hydroxypiperidin-1-yl]ethan-1-one](/img/structure/B12562193.png)
